1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride typically involves the reaction of piperazine derivatives with benzyl and ethyl groups under specific conditions. The synthetic route often includes steps such as esterification, amidation, and hydrochloride salt formation. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or ethyl groups are replaced by other functional groups.
Scientific Research Applications
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride can be compared with similar compounds such as:
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate: This compound has a similar structure but differs in the piperidine ring, which may result in different chemical and biological properties.
Other piperazine derivatives: Compounds with variations in the benzyl and ethyl groups or other substituents can exhibit different reactivity and applications.
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4.ClH/c1-2-20-14(18)13-10-16-8-9-17(13)15(19)21-11-12-6-4-3-5-7-12;/h3-7,13,16H,2,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCOXVBMUFVKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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